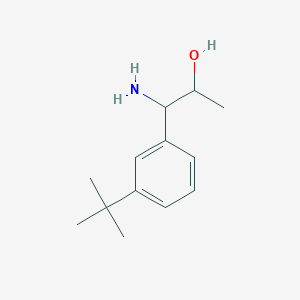
6-(Cyclopentylmethoxy)pyridin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Cyclopentylmethoxy)pyridin-3-OL is an organic compound with the molecular formula C({11})H({15})NO(_{2}). It features a pyridine ring substituted with a cyclopentylmethoxy group at the 6-position and a hydroxyl group at the 3-position. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopentylmethoxy)pyridin-3-OL typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3-OL as the starting material.
Alkylation: The hydroxyl group at the 3-position of pyridine-3-OL is protected, often using a silyl protecting group.
Cyclopentylmethoxy Introduction: The protected pyridine-3-OL undergoes an alkylation reaction with cyclopentylmethyl bromide in the presence of a base such as potassium carbonate.
Deprotection: The protecting group is then removed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Cyclopentylmethoxy)pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Substitution: Sodium hydride (NaH) for deprotonation, followed by alkyl halides for substitution.
Major Products
Oxidation: 6-(Cyclopentylmethoxy)pyridin-3-one.
Reduction: Various alcohol derivatives depending on the reducing agent.
Substitution: Derivatives with different alkyl or aryl groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
6-(Cyclopentylmethoxy)pyridin-3-OL has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its effects on various biological pathways and its potential as a bioactive compound.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(Cyclopentylmethoxy)pyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxypyridin-3-OL: Similar structure but with a methoxy group instead of a cyclopentylmethoxy group.
6-(Cyclohexylmethoxy)pyridin-3-OL: Similar structure but with a cyclohexylmethoxy group.
3-Hydroxy-6-methoxypyridine: Similar but lacks the cyclopentyl group.
Uniqueness
6-(Cyclopentylmethoxy)pyridin-3-OL is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
6-(cyclopentylmethoxy)pyridin-3-ol |
InChI |
InChI=1S/C11H15NO2/c13-10-5-6-11(12-7-10)14-8-9-3-1-2-4-9/h5-7,9,13H,1-4,8H2 |
InChI-Schlüssel |
YQODKJWQOITOCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)COC2=NC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13049471.png)
![6-Allyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid](/img/structure/B13049473.png)








![2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride](/img/structure/B13049540.png)


